molecular formula C12H19N3 B13869829 2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine

2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine

Katalognummer: B13869829
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: QSFWIOCFYXNSEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine is a compound that features a pyridine ring and a pyrrolidine ring connected to a propanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of a base to deprotonate the amine group, followed by nucleophilic substitution to introduce the pyrrolidine ring . The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Pyridin-2-yl)pyrrolidine: Similar structure but lacks the propanamine backbone.

    2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyrrolidine ring.

    1-Pyridin-2-yl-propan-2-one: Similar backbone but lacks the pyrrolidine ring.

Uniqueness

2-Pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine is unique due to the combination of the pyridine and pyrrolidine rings with a propanamine backbone. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C12H19N3

Molekulargewicht

205.30 g/mol

IUPAC-Name

2-pyridin-2-yl-2-pyrrolidin-1-ylpropan-1-amine

InChI

InChI=1S/C12H19N3/c1-12(10-13,15-8-4-5-9-15)11-6-2-3-7-14-11/h2-3,6-7H,4-5,8-10,13H2,1H3

InChI-Schlüssel

QSFWIOCFYXNSEA-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)(C1=CC=CC=N1)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.